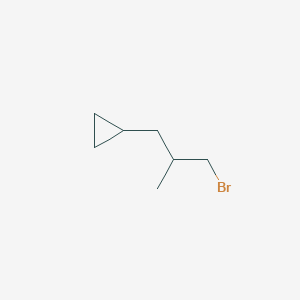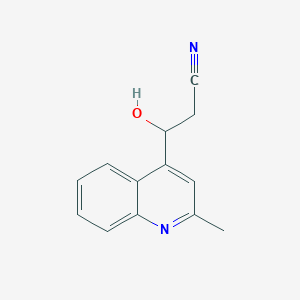
3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile is an organic compound with the molecular formula C13H12N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and nitrile functional groups.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large reactors under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Formation of amine derivatives of quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The quinoline ring can intercalate with DNA or interact with enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride
- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride
- 3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid
- 3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acid hydrochloride
Uniqueness
3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile is unique due to the presence of both hydroxy and nitrile functional groups on the quinoline ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-hydroxy-3-(2-methylquinolin-4-yl)propanenitrile |
InChI |
InChI=1S/C13H12N2O/c1-9-8-11(13(16)6-7-14)10-4-2-3-5-12(10)15-9/h2-5,8,13,16H,6H2,1H3 |
Clave InChI |
FMHCSCMYBYEQHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)
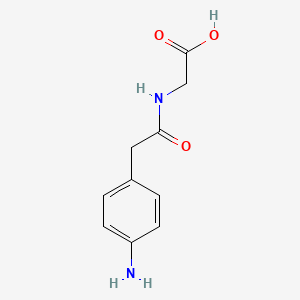
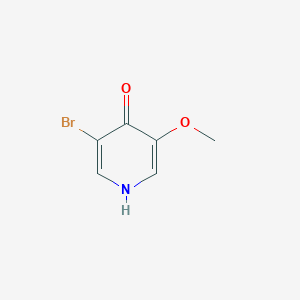
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)
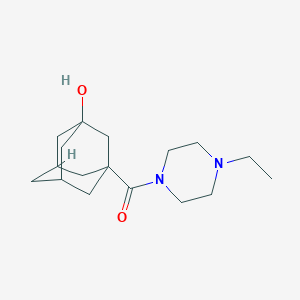
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
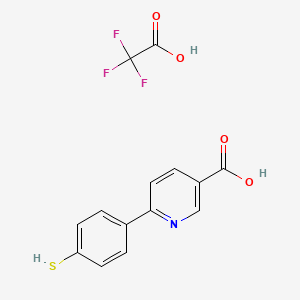
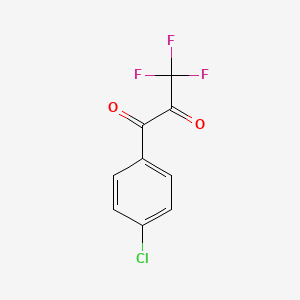
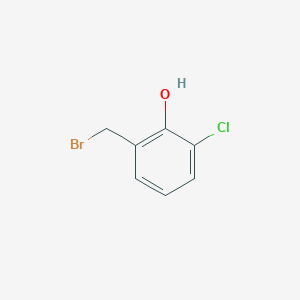
![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
